The application of BPKDi in the field of cardiology is evident through its ability to suppress hypertrophy in cardiomyocytes8. By inhibiting PKD, BPKDi can potentially be used as a therapeutic agent to treat or prevent pathological cardiac hypertrophy, which is a significant risk factor for heart failure and sudden cardiac death.
Bisphenol A (BPA), an environmental endocrine disruptor, has been associated with breast tumor growth and development. PKD1, a specific isoform of PKD, has been identified as a functional non-genomic target of BPA in breast cancer cells4. BPKDi could, therefore, have implications in cancer treatment by inhibiting PKD1 and thus interfering with BPA-induced cell proliferation and tumor development.
The peptide BP100, a cecropin A-melittin hybrid, has been shown to have antimicrobial properties, particularly against plant pathogenic Gram-negative bacteria9. While not directly related to BPKDi, the study of BP100 contributes to the broader understanding of peptides and small molecules that can disrupt microbial membranes, which could be relevant in the development of new antimicrobial agents.
Mechanism-based pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical aspect of translational drug research1. The development of drugs like BPKDi would benefit from such modeling to predict efficacy and safety in humans using in vitro and in vivo data. This approach could improve the extrapolation and prediction properties of drugs targeting PKD.
Bactericidal/permeability-increasing protein (BPI) has been found to inhibit angiogenesis, which is the formation of new blood vessels, by inducing apoptosis in vascular endothelial cells2. Although BPKDi is not directly mentioned, the study of BPI's effects on angiogenesis could provide insights into the development of therapies for diseases that depend on angiogenesis, such as cancer and certain eye diseases.
The research on low-dimensional black phosphorus (BP) highlights its potential uses in various applications, including field-effect transistors, photodetectors, and photothermal therapeutic agents3. While not directly related to BPKDi, the study of BP's properties and applications is indicative of the interdisciplinary nature of scientific research and the potential for cross-field applications of novel materials.
BPKDi can be synthesized from commercially available precursors, primarily pyridine derivatives. It belongs to the class of diketones and is characterized by its dual carbonyl functionalities, which contribute to its reactivity and interaction with various chemical species.
The synthesis of BPKDi typically involves a multi-step organic reaction process. One common method includes the condensation of 4-pyridinecarboxaldehyde with acetylacetone in the presence of a base, such as sodium ethoxide. This reaction leads to the formation of BPKDi through a series of aldol condensation steps followed by dehydration.
Technical Details:
BPKDi features a symmetrical structure with two pyridine rings attached to a central propanedione unit. The molecular formula is C₁₁H₉N₂O₂, and it has a molecular weight of approximately 201.20 g/mol.
Structural Characteristics:
BPKDi participates in various chemical reactions due to its reactive carbonyl groups. Notably, it can undergo nucleophilic addition reactions with amines and alcohols, forming stable adducts.
Technical Details:
The mechanism of action for BPKDi primarily revolves around its ability to act as a ligand in coordination chemistry. When interacting with metal ions, BPKDi forms chelate complexes that stabilize the metal center through multiple bonding sites.
Data on Mechanism:
Relevant data indicate that BPKDi exhibits moderate reactivity towards electrophiles due to its electron-rich nitrogen atoms in the pyridine rings.
BPKDi has several applications across different scientific domains:
The development of BPKDi spans three evolutionary phases:
Table 1: Key Milestones in BPKDi Development
Year | Advancement | Impact |
---|---|---|
2012 | Regulatory DDI guidelines (FDA/EMA) | Formalized PBPK validation criteria (2-fold AUC/Cₘₐₓ acceptance) |
2020 | Fedratinib label integration | First label with PBPK-informed CYP3A4 inhibitor management [5] |
2022 | Machine learning hybridization | ML-derived structural features used to refine PBPK input parameters [2] |
2023 | Transporter-enzyme interplay models | Quantitative prediction of hepatic OATP-CYP complex DDIs [1] |
BPKDi diverges fundamentally from traditional approaches through its dynamic systems architecture:
AUCᵣₐₜᵢₒ = 1 + [I]/Kᵢ
This oversimplifies time-dependent concentration changes and ignores organ-specific enzyme distribution, leading to inaccuracies >50% for strong inhibitors [10].
Machine Learning Models: Frameworks like PK-DDIP (2022) use chemical descriptors and FDA label data to predict area-under-the-curve (AUC) fold changes. Though achieving 94.76% predictions within 2-fold error, they lack mechanistic interpretability and fail in novel target scenarios [4].
BPKDi Framework: Incorporates:
Table 2: Model Comparison for DDI Prediction
Characteristic | Static Models | Machine Learning | BPKDi |
---|---|---|---|
Time Resolution | Static (single point) | Static | Dynamic (continuous) |
Input Requirements | [I], Kᵢ | Chemical descriptors | Physio-chemical + system parameters |
Transporter Handling | Limited | Structure-based inference | Kinetic parameters (Vₘₐₓ, Kₘ) |
Accuracy Range | 40–70% | 75–95%* | 80–92% |
Regulatory Acceptance | Low | Emerging | High |
*Dependent on training data scope* [2] [4] [10]
BPKDi quantifies interaction risks through biologically grounded ADME processes:
Absorption: Simulates perpetrator effects on intestinal transporters (P-gp, BCRP) and luminal solubility. For example, PBPK models for apatinib (a VEGFR inhibitor) incorporate pH-dependent solubility and permeability to forecast PPI interaction risks (e.g., omeprazole increasing apatinib AUC 1.8-fold by elevating gastric pH) [10].
Distribution: Integrates plasma/tissue binding and blood flow limitations. Key parameters include:
Transporter-Mediated Uptake: Hepatic OATP1B1 Kₘ values determine rifampicin-rosuvastatin interaction magnitude [8]Fedratinib’s model accurately replicated its 98% plasma protein binding, preventing false positives for distributional DDIs [5].
Metabolism: Mechanistically models enzyme inhibition kinetics (competitive/non-competitive) and induction time-courses. Apatinib’s PBPK model distinguished CYP3A4-mediated metabolism (80% contribution) from CYP2D6 (20%), enabling quantitative DDI predictions with inhibitors:
Ketoconazole: AUC↑ 3.1-fold (predicted) vs. 3.0-fold (observed) Quinidine (CYP2D6 inhibitor): AUC↑ 1.4-fold [10]
Table 3: ADME Parameters in BPKDi Simulations
Process | Key Parameters | Data Sources | Case Example |
---|---|---|---|
Absorption | Peff, Solubility-pH profile | Caco-2 assays, shake-flask method | Apatinib-PPI interactions [10] |
Distribution | Kₚ, fᵤ, B/P ratio | In vitro binding assays, in silico prediction | Fedratinib Vₛₛ = 4.2 L/kg [5] |
Metabolism | CLᵢₙₜ, Vₘₐₓ, Kₘ, fₘₑₜ | Recombinant enzyme assays, HLM | Apatinib CYP3A4 CLᵢₙₜ = 9.6 μL/min/pmol |
Excretion | Fraction excreted unchanged, CLᵣₑₙ | Renal clearance studies | Hepatic impairment adjustments [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7